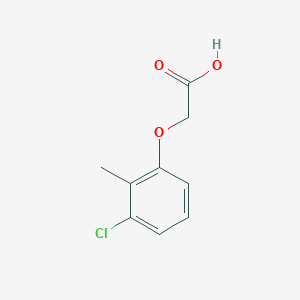

2-(3-氯-2-甲基苯氧基)乙酸

描述

2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPAA, is an organic compound that has been studied for its potential applications in various scientific fields. It is used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, MCPAA has been studied for its potential use in biochemical and physiological research, as well as its potential applications in laboratory experiments.

科学研究应用

环境监测与分析

水样检测

MCPA 可以在水样中灵敏、准确地检测到。例如,Nuhu 等人(2012 年)开发了一种使用相转移微萃取同时衍生化然后进行 GC-MS 分析的方法来测定水中的 MCPA。该方法对于解析分析物和实现灵敏测定至关重要,对于催化程序,其富集因子为非催化程序的 288 倍 (Nuhu 等人,2012 年)。

除草剂残留分析

Omidi 等人(2014 年)讨论了使用分子印迹聚合物纳米颗粒结合高效液相色谱作为一种有效技术,用于灵敏、选择性地痕量测定复杂基质(如生物和环境样品)中的 MCPA (Omidi 等人,2014 年)。

降解和环境影响

光催化分解

Topalov 等人(2001 年)的一项研究调查了含 TiO2 的水悬浮液中 MCPA 的光催化分解。该研究提出了一个可能的反应机理,并在约 15 小时的光照后实现了完全矿化 (Topalov 等人,2001 年)。

土壤中的吸附和降解

Paszko 等人(2016 年)回顾了土壤中 MCPA 的吸附和降解,评估了其对地下水污染的潜力。该综述发现,MCPA 主要作为阴离子吸附在有机物上,并通过水桥接机制吸附,而细菌降解是土壤中主要的耗散机制 (Paszko 等人,2016 年)。

农业应用

- 作物中的除草剂抗性: Jugulam 等人(2014 年)探讨了苯氧基除草剂抗性从萝卜(Raphanus raphanistrum)向萝卜(Raphanus sativus)的导入,研究了耐除草剂萝卜品种的潜在开发 (Jugulam 等人,2014 年)。

其他用途

- 药物研究: Dewangan 等人(2015 年)合成了并表征了 MCPA 的 2, 5-二取代 1, 3, 4-恶二唑衍生物,用于潜在的镇痛和抗炎活性 (Dewangan 等人,2015 年)。

作用机制

Target of Action

2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPA, is a type of phenoxy herbicide . The primary targets of MCPA are broad-leaf plants . It acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .

Mode of Action

MCPA interacts with its targets by inducing rapid, uncontrolled growth . This process, often referred to as “growing to death,” is a result of MCPA’s mimicry of the auxin growth hormone . When MCPA is applied to monocotyledonous crops such as wheat or maize, it selectively kills broad-leaf weeds, leaving the crops relatively unaffected .

Biochemical Pathways

The biochemical pathway of MCPA involves the cleavage of the ether linkage, yielding MCP and acetate acid . This process is part of the compound’s degradation mechanism .

Pharmacokinetics

It is known that mcpa is a water-insoluble compound , which may affect its bioavailability and distribution within the environment.

Result of Action

The result of MCPA’s action is the death of broad-leaf weeds . By inducing rapid, uncontrolled growth, MCPA causes these plants to essentially grow themselves to death . This selective toxicity allows MCPA to effectively control weed populations without significantly affecting the growth of monocotyledonous crops .

Action Environment

The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is typically applied by ground equipment or by air , and its effectiveness can be affected by factors such as weather conditions, soil type, and the presence of other chemicals in the environment. Additionally, MCPA’s water-insolubility may influence its distribution and persistence in the environment.

生化分析

Biochemical Properties

2-(3-chloro-2-methylphenoxy)acetic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth . This property allows it to selectively kill broad-leaf weeds, leaving crops relatively unaffected .

Cellular Effects

The cellular effects of 2-(3-chloro-2-methylphenoxy)acetic acid are primarily due to its role as an auxin mimic . It can induce abnormal growth in plants and reduce the uptake of nutrients . It also affects hormone levels, specifically abscisic acid (ABA) and gibberellin A3 (GA3) .

Molecular Mechanism

The molecular mechanism of action of 2-(3-chloro-2-methylphenoxy)acetic acid involves its interaction with auxin receptors in plant cells . By mimicking the natural auxin IAA, it triggers a cascade of events leading to uncontrolled cell growth .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and effective even at low concentrations .

Metabolic Pathways

It is known that this compound is a part of the class of herbicides that share the part structure of phenoxyacetic acid .

Subcellular Localization

As an auxin mimic, it is likely to be found in regions of the cell where auxin receptors are located .

属性

IUPAC Name |

2-(3-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSHQWWBXCWJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615430 | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

579-64-6, 94323-49-6 | |

| Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)

![2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B6143173.png)

![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)

![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)